molecular formula C81H131N27O19 B124087 Neuropeptide Y (24-36) amide, N-acetyl-(leu(28,31))- CAS No. 155709-24-3

Neuropeptide Y (24-36) amide, N-acetyl-(leu(28,31))-

Cat. No.: B124087
CAS No.: 155709-24-3
M. Wt: 1787.1 g/mol
InChI Key: LZKBNKKHNKAGAE-ZQWBWPFKSA-N
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Description

Neuropeptide Y (24-36) amide, N-acetyl-(leu(28,31))- is a synthetic peptide derived from the larger neuropeptide Y molecule. Neuropeptide Y is a 36-amino acid peptide neurotransmitter found in the brain and autonomic nervous system. It is involved in various physiological processes, including regulation of energy balance, memory, and learning. The specific fragment, Neuropeptide Y (24-36) amide, N-acetyl-(leu(28,31))-, has been modified to enhance its stability and activity, making it a valuable tool in scientific research .

Scientific Research Applications

Neuropeptide Y (24-36) amide, N-acetyl-(leu(28,31))- has several scientific research applications:

Biochemical Analysis

Biochemical Properties

The compound “Neuropeptide Y (24-36) amide, N-acetyl-(leu(28,31))-” interacts with Y2 receptors in the body. It has been found to significantly attenuate contractions evoked by transmural stimulation of the rat renal, mesenteric, and femoral arteries . This suggests that the compound may play a role in inhibiting the release of noradrenaline via presynaptic Y2 receptors .

Cellular Effects

In terms of cellular effects, “Neuropeptide Y (24-36) amide, N-acetyl-(leu(28,31))-” has been found to have significant effects on the contraction of arteries. In the presence of this compound, contractions of the rat renal, mesenteric, and femoral arteries were significantly attenuated . This suggests that the compound may have a significant impact on cell signaling pathways and cellular metabolism, particularly in relation to the contraction of arteries.

Molecular Mechanism

The molecular mechanism of action of “Neuropeptide Y (24-36) amide, N-acetyl-(leu(28,31))-” involves its interaction with Y2 receptors. It acts as a Y2 receptor agonist, and its presence has been found to attenuate the release of noradrenaline via presynaptic Y2 receptors . This suggests that the compound may exert its effects at the molecular level through binding interactions with Y2 receptors and subsequent inhibition of noradrenaline release.

Preparation Methods

The synthesis of Neuropeptide Y (24-36) amide, N-acetyl-(leu(28,31))- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled to the chain using coupling reagents such as HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as HPLC.

Industrial production methods may involve automated peptide synthesizers to increase efficiency and yield.

Chemical Reactions Analysis

Neuropeptide Y (24-36) amide, N-acetyl-(leu(28,31))- can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like DTT or TCEP.

    Substitution: Amino acid residues can be substituted with other amino acids to study structure-activity relationships.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and coupling reagents like HBTU. Major products formed from these reactions depend on the specific modifications made to the peptide .

Comparison with Similar Compounds

Neuropeptide Y (24-36) amide, N-acetyl-(leu(28,31))- can be compared with other neuropeptide Y fragments and analogs, such as:

    Neuropeptide Y (1-36): The full-length peptide with broader receptor activity.

    Neuropeptide Y (13-36): A fragment with selective Y2 receptor activity.

    Neuropeptide Y (3-36): Another fragment with distinct receptor binding properties.

The uniqueness of Neuropeptide Y (24-36) amide, N-acetyl-(leu(28,31))- lies in its enhanced stability and selective receptor activity, making it a valuable tool for studying specific physiological processes .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C81H131N27O19/c1-40(2)30-56(96-45(10)110)71(120)98-52(15-12-28-93-80(87)88)69(118)106-61(36-48-38-91-39-95-48)75(124)105-60(35-47-19-23-50(112)24-20-47)74(123)102-58(32-42(5)6)73(122)107-62(37-64(83)114)76(125)103-57(31-41(3)4)72(121)104-59(33-43(7)8)77(126)108-65(44(9)109)78(127)100-53(16-13-29-94-81(89)90)67(116)99-54(25-26-63(82)113)70(119)97-51(14-11-27-92-79(85)86)68(117)101-55(66(84)115)34-46-17-21-49(111)22-18-46/h17-24,38-44,51-62,65,109,111-112H,11-16,25-37H2,1-10H3,(H2,82,113)(H2,83,114)(H2,84,115)(H,91,95)(H,96,110)(H,97,119)(H,98,120)(H,99,116)(H,100,127)(H,101,117)(H,102,123)(H,103,125)(H,104,121)(H,105,124)(H,106,118)(H,107,122)(H,108,126)(H4,85,86,92)(H4,87,88,93)(H4,89,90,94)/t44-,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,65+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKBNKKHNKAGAE-ZQWBWPFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C81H131N27O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50165956
Record name Neuropeptide Y (24-36) amide, N-acetyl-(leu(28,31))-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1787.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155709-24-3
Record name Neuropeptide Y (24-36) amide, N-acetyl-(leu(28,31))-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155709243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neuropeptide Y (24-36) amide, N-acetyl-(leu(28,31))-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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